2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine
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Overview
Description
2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like crystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(3,5-Dichlorophenyl)-5-pyrimidinone, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- (3,5-Dichlorophenyl)pyridine-derived compounds
Uniqueness
2-(3,5-Dichlorophenyl)-5-hydroxypyrimidine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(15)5-14-10/h1-5,15H |
InChI Key |
GMXQBOZHFNYGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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